molecular formula C20H21N3O4S B14957076 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14957076
M. Wt: 399.5 g/mol
InChI Key: GQKAGPVYVSQLLZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, methoxy groups, and a carboxamide group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with a suitable aldehyde or ketone.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares similar structural features but lacks the thiadiazole ring.

    N-(3,4-dimethoxyphenethyl)acetamide: Another related compound with similar functional groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, distinguishing it from other similar compounds.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C21H25N3O4S
  • Molecular Weight : 399.51 g/mol
  • SMILES Notation : C/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC2=CC(=C(C=C2)OC)OC

Biological Activity Overview

Research shows that compounds containing a thiadiazole moiety exhibit various biological activities, including anticancer, antifungal, and antimicrobial properties. Thiadiazole derivatives have been increasingly recognized for their potential in drug development.

Anticancer Activity

Several studies have investigated the anticancer activity of thiadiazole derivatives similar to this compound. For instance:

  • Case Study 1 : A study reported that thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). Specifically, compounds similar to this compound exhibited IC50 values in the micromolar range against Hep3B cells, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. Thiadiazoles may target thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation .

Pharmacological Studies

Recent pharmacological studies have highlighted the diverse biological activities of thiadiazole derivatives:

Activity TypeCompound SimilarityIC50 ValueTarget
AnticancerThiadiazole10 µMHep3B
AntimicrobialVarious derivatives20 µMBacterial strains
Anti-inflammatorySimilar scaffolds15 µMInflammatory markers

Research Findings

  • Cytotoxicity : Compounds with thiadiazole structures showed promising results in reducing cell viability in cancer cell lines. For example, a derivative exhibited an IC50 value of 10 µM against Hep3B cells .
  • Cell Cycle Arrest : Studies have demonstrated that certain thiadiazole compounds induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
  • In Vivo Studies : Animal models have shown that these compounds can significantly reduce tumor size when administered at therapeutic doses .

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O4S/c1-25-15-7-5-14(6-8-15)18-19(28-23-22-18)20(24)21-11-10-13-4-9-16(26-2)17(12-13)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24)

InChI Key

GQKAGPVYVSQLLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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